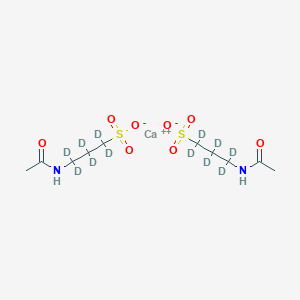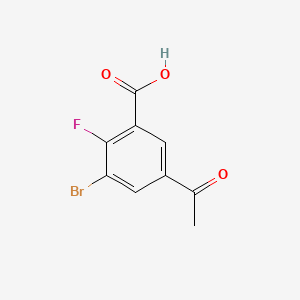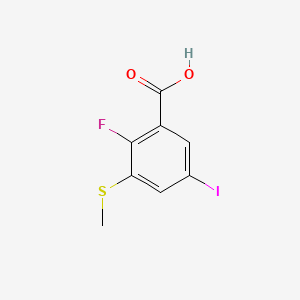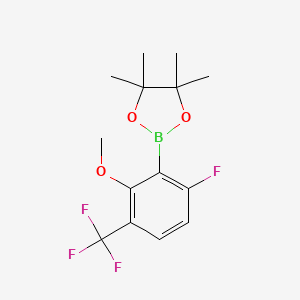![molecular formula C21H27N3O5 B14025651 6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[4,3-b][1,4]oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources with biodegradable properties.
Uniqueness
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H27N3O5 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,3)29-20(26)24-16(11-22)14-27-18-9-10-23(12-17(18)24)19(25)28-13-15-7-5-4-6-8-15/h4-8,16-18H,9-10,12-14H2,1-3H3/t16?,17-,18-/m0/s1 |
Clave InChI |
VOPCIGIPVGRLHX-FQECFTEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@@H]2OCC1C#N)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C#N)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


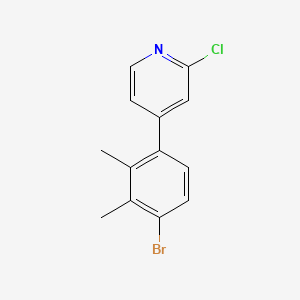
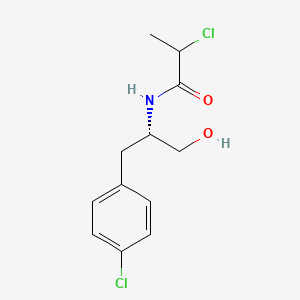
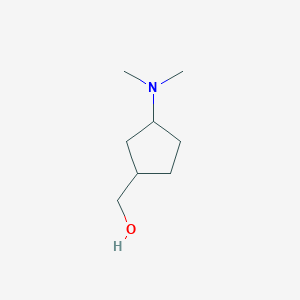
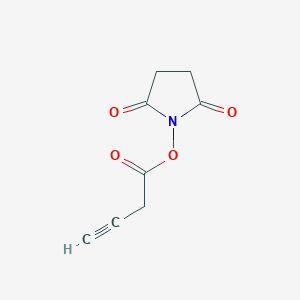
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
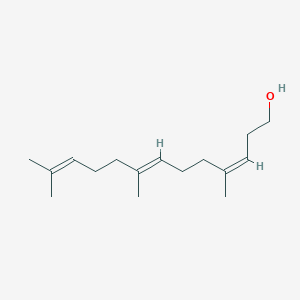
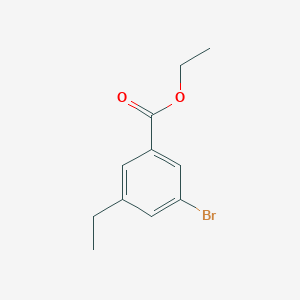

![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
